Protocatechuic Acid

Description

Significance of 3,4-Dihydroxybenzoic Acid as a Phenolic Compound in Biological Systems

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a simple phenolic acid that is widely distributed in the plant kingdom. ptfarm.pl It is found in a variety of edible plants, including fruits, vegetables, and nuts, making it a common component of the human diet. ptfarm.plchemicalbook.com Sources rich in this compound include açaí oil, roselle, and certain types of onions and mushrooms. wikipedia.org In biological systems, 3,4-dihydroxybenzoic acid is a product of the shikimate pathway, a metabolic route utilized by bacteria, fungi, algae, and plants for the biosynthesis of aromatic amino acids. chemcess.com It is also a major metabolite of more complex antioxidant polyphenols, such as anthocyanins found in green tea and various fruits. chemicalbook.comwikipedia.orgnih.gov

The significance of 3,4-dihydroxybenzoic acid in biological systems stems from its diverse pharmacological activities. ptfarm.plncats.io Extensive research has demonstrated its potent antioxidant and anti-inflammatory properties. wikipedia.orgwasteless.bio As an antioxidant, it functions by scavenging free radicals, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide (B77818) anion, and hydroxyl radical, thereby protecting cells from oxidative stress. chemfaces.com Oxidative stress is a key factor in the development of numerous degenerative diseases. nih.gov This protective mechanism is crucial in mitigating cellular damage, as evidenced by its ability to protect human keratinocytes against UVB-induced oxidative stress and apoptosis. chemfaces.com

Furthermore, its anti-inflammatory effects are well-documented. nih.gov The compound has been shown to reduce inflammation in various experimental models. chemicalbook.com Beyond its antioxidant and anti-inflammatory roles, research has uncovered a wide array of other potential therapeutic properties, including antimicrobial, anticancer, and neuroprotective activities. nih.govncats.iochemfaces.com For instance, it has been reported to induce apoptosis in human leukemia cells. wikipedia.org In the context of neuroprotection, studies suggest it may offer protection against neuronal damage by interfering with processes that lead to cell death. chemfaces.com

The broad spectrum of biological activities associated with 3,4-dihydroxybenzoic acid underscores its importance as a subject of scientific investigation. Its natural abundance and presence in the human diet further fuel interest in its potential health benefits.

Overview of Research Trajectories on 3,4-Dihydroxybenzoic Acid

Research on 3,4-dihydroxybenzoic acid has followed several key trajectories, evolving from initial isolation and identification to in-depth investigations of its mechanisms of action and potential therapeutic applications.

Early research focused on the isolation and characterization of 3,4-dihydroxybenzoic acid from various natural sources. For example, it has been isolated from the stem bark of Boswellia dalzielii and the leaves of Diospyros melanoxylon. wikipedia.org It was also identified as an extracellular product of the nitrogen-fixing bacterium Azomonas macrocytogenes. oup.com Such studies were crucial in establishing its widespread presence in nature.

A significant and ongoing area of research is its antioxidant and anti-inflammatory activity . Numerous in vitro and in vivo studies have consistently demonstrated its capacity to mitigate oxidative stress and inflammation. nih.gov Research has delved into its ability to scavenge various reactive oxygen species (ROS) and its impact on inflammatory pathways. nih.govchemfaces.com For example, it has been shown to decrease intracellular ROS levels generated by hydrogen peroxide or UVB treatment. chemfaces.com

The exploration of its anticancer properties represents another major research avenue. Investigations have examined its effects on different cancer cell lines, revealing its potential to induce apoptosis (programmed cell death) and inhibit tumor growth. wikipedia.orgnih.gov Studies have explored the molecular mechanisms underlying these effects, such as the inhibition of DNA topoisomerase II activity. chemfaces.com

More recently, research has expanded to include its neuroprotective effects . Studies are investigating its potential to protect against neurodegenerative diseases like Alzheimer's and Parkinson's by influencing pathways related to neuronal cell damage and death. chemcess.comncats.io For instance, it has been found to prevent neuronal cell damage induced by amyloid-beta peptides by interfering with calcium ion influx and subsequent damaging events. chemfaces.com

Another trajectory involves its antimicrobial properties . Research has demonstrated its activity against various pathogens, sometimes showing synergistic effects with conventional antibiotics. nih.gov For example, it has shown nematicidal activity against Meloidogyne incognita. chemfaces.com

Current and future research is likely to focus on the precise molecular mechanisms of its various biological activities, its potential for synergistic effects with other compounds, and its development as a therapeutic agent. nih.gov The synthesis of derivatives of 3,4-dihydroxybenzoic acid is also an active area of research, aiming to enhance its antioxidant, metal-chelating, and enzyme-inhibiting properties for potential therapeutic use. tandfonline.comnih.gov

Data Tables

Table 1: Investigated Biological Activities of 3,4-Dihydroxybenzoic Acid

| Biological Activity | Research Focus | Key Findings |

| Antioxidant | Scavenging of free radicals (DPPH, superoxide anion, hydroxyl radical), reduction of oxidative stress. | Potent free radical scavenger, protects cells from UVB-induced oxidative damage. nih.govchemfaces.com |

| Anti-inflammatory | Reduction of inflammatory markers and pathways. | Demonstrates significant anti-inflammatory effects in various experimental models. chemicalbook.comnih.gov |

| Anticancer | Induction of apoptosis in cancer cells, inhibition of tumor growth. | Induces apoptosis in human leukemia cells and inhibits DNA topoisomerase II. wikipedia.orgchemfaces.com |

| Neuroprotective | Protection against neuronal damage, interference with neurodegenerative processes. | Prevents amyloid-beta-induced neuronal cell damage. ncats.iochemfaces.com |

| Antimicrobial | Activity against bacteria and other pathogens. | Shows activity against various pathogens and synergistic effects with antibiotics. nih.gov |

| Nematicidal | Activity against nematodes. | Effective against Meloidogyne incognita. chemfaces.com |

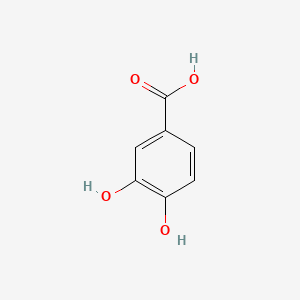

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3,4-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,8-9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUVCSBJEUQKSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Record name | protocatechuic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Protocatechuic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021212 | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to brownish solid; Discolored by air; [Merck Index], Solid, Light brown solid | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

18.2 mg/mL at 14 °C, Soluble, Soluble (in ethanol) | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2297/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000021 [mmHg] | |

| Record name | Protocatechuic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10998 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

99-50-3 | |

| Record name | Protocatechuic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protocatehuic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protocatechuic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.509 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36R5QJ8L4B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

221 °C | |

| Record name | 3,4-Dihydroxybenzoic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03946 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Protocatechuic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001856 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Activities and Mechanistic Studies of 3,4 Dihydroxybenzoic Acid

Antioxidant Mechanisms of 3,4-Dihydroxybenzoic Acid

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables. mdpi.comnih.gov It is a major metabolite of more complex polyphenols, such as anthocyanins. nih.gov Extensive research has highlighted its significant antioxidant properties, which are attributed to a range of mechanisms that protect cells from damage induced by oxidative stress. nih.govchemfaces.comtargetmol.com

Direct Free Radical Scavenging Capabilities

3,4-Dihydroxybenzoic acid demonstrates potent direct free radical scavenging activity against various reactive species. nih.govchemfaces.com This capacity is crucial in mitigating the damaging effects of free radicals on cellular components. Studies have shown its effectiveness in scavenging the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical, superoxide (B77818) anions, and hydroxyl radicals. chemfaces.com The scavenging ability is concentration-dependent, with higher concentrations of 3,4-dihydroxybenzoic acid exhibiting increased radical scavenging rates. mdpi.com For instance, its DPPH scavenging rate significantly increases from 69.5% at 12.5 µg/mL to 89.1% at 200 µg/mL. mdpi.com Theoretical studies suggest that in non-polar environments, the primary mechanism of scavenging is through hydrogen transfer (HT) from one of its phenolic hydroxyl groups. In aqueous solutions at physiological pH, single electron transfer (SET) from its di-anionic form is proposed to be the dominant mechanism. researchgate.net

Table 1: Free Radical Scavenging Activity of 3,4-Dihydroxybenzoic Acid

| Radical | Scavenging Rate | Concentration | Reference |

| DPPH | 69.5% | 12.5 µg/mL | mdpi.com |

| DPPH | 89.1% | 200 µg/mL | mdpi.com |

| ABTS | >93.3% | 12.5 µg/mL | mdpi.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Modulation of Reactive Oxygen Species (ROS) Generation

Beyond direct scavenging, 3,4-dihydroxybenzoic acid actively modulates the generation of reactive oxygen species (ROS) within cells. chemfaces.commdpi.comnih.gov It has been shown to significantly suppress ROS generation in various cell types, including L929 cells and human keratinocytes (HaCaT cells). chemfaces.commdpi.com For example, in HaCaT cells exposed to UVB radiation, which typically increases ROS levels, treatment with 3,4-dihydroxybenzoic acid led to a dose-dependent decrease in intracellular ROS. mdpi.com At a concentration of 100 µg/mL, it reduced ROS levels to 88.7% of the control. mdpi.com This suggests that one of its primary antioxidant mechanisms is the direct reduction of free radicals. mdpi.com Furthermore, it can mitigate ROS production induced by other stressors like hydrogen peroxide. chemfaces.com

Inhibition of NADPH Oxidase Activity

A key mechanism by which 3,4-dihydroxybenzoic acid reduces ROS generation is through the inhibition of NADPH oxidase (NOX) activity. mdpi.comnih.govbrieflands.com NADPH oxidases are major enzymatic sources of ROS in various cell types, and their overactivity is implicated in numerous pathological conditions. nih.govbrieflands.com Studies have shown that 3,4-dihydroxybenzoic acid can suppress the expression and activity of NOX isoforms, such as NOX2 and NOX4. nih.gov In endothelial cells, its antihypertensive effects are partly attributed to its ability to inhibit NADPH oxidase. brieflands.com By curbing the activity of this enzyme, 3,4-dihydroxybenzoic acid effectively reduces the production of superoxide and other downstream ROS, thereby alleviating oxidative stress. mdpi.comnih.gov

Restoration of Cellular Redox Balance

3,4-Dihydroxybenzoic acid plays a crucial role in restoring and maintaining cellular redox balance, which is often disrupted under conditions of oxidative stress. mdpi.commdpi.com It achieves this by modulating the levels of key intracellular antioxidants, most notably glutathione (B108866) (GSH). nih.govekb.eg Glutathione is a critical component of the cell's antioxidant defense system, and its depletion can lead to increased susceptibility to oxidative damage. ekb.eg Research has demonstrated that 3,4-dihydroxybenzoic acid can restore the levels of glutathione-related enzymes and maintain a healthy GSH/GSSG (oxidized glutathione) ratio. mdpi.comekb.eg This restoration of the cellular redox state is fundamental to its protective effects against oxidative stress-induced cell damage. mdpi.com

Protection against Oxidative Stress-Induced Cellular Damage

The culmination of 3,4-dihydroxybenzoic acid's antioxidant mechanisms is the protection of cells from various forms of oxidative stress-induced damage. chemfaces.comresearchgate.net It has been shown to safeguard human keratinocytes from damage caused by UVB radiation, a potent inducer of oxidative stress. chemfaces.comresearchgate.net This protection manifests as a reduction in DNA damage, as evidenced by decreased levels of phospho-histone H2A.X and a reduction in comet tail formation in the comet assay. chemfaces.com Furthermore, it protects against cell death (apoptosis) by preserving the mitochondrial membrane potential, increasing the expression of the anti-apoptotic protein Bcl-2, and decreasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. researchgate.net In HaCaT cells exposed to UVB, 3,4-dihydroxybenzoic acid significantly enhanced cell survival, with a concentration of 200 μg/mL nearly restoring viability to control levels. mdpi.com

Table 2: Protective Effects of 3,4-Dihydroxybenzoic Acid on UVB-Irradiated HaCaT Cells

| Parameter | Effect of 3,4-Dihydroxybenzoic Acid | Concentration | Reference |

| Cell Survival | Increased to 80.1% | 25 µg/mL | mdpi.com |

| Cell Survival | Restored to control levels | 200 µg/mL | mdpi.com |

| Apoptosis | Reduced | 200 µg/mL | mdpi.com |

| DNA Damage (phospho-histone H2A.X) | Decreased | Not specified | chemfaces.com |

| DNA Damage (Comet Assay) | Decreased | Not specified | chemfaces.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Activation of Antioxidant Defense Pathways

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Activation and Downstream Gene Expression

3,4-Dihydroxybenzoic acid, also known as this compound (PCA), has demonstrated the ability to activate the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. d-nb.infomdpi.com This pathway is a critical cellular defense mechanism against oxidative stress. nih.gov Activation of Nrf2 by PCA has been observed in various cell types, including macrophages and hepatocytes. mdpi.commdpi.com

The mechanism of Nrf2 activation by PCA can involve the modification of proteins that regulate Nrf2. d-nb.info For instance, in macrophage cells, PCA can induce the phosphorylation of Nrf2 mediated by c-Jun N-terminal kinase (JNK), leading to the translocation of Nrf2 into the nucleus. mdpi.commdpi.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, thereby initiating their transcription. nih.gov

The activation of the Nrf2 pathway by PCA results in the increased expression of a suite of downstream antioxidant and cytoprotective genes. d-nb.infonih.gov These include enzymes involved in glutathione (GSH) synthesis and regeneration, such as glutathione peroxidase (GPX) and glutathione reductase. mdpi.commdpi.com Studies have shown that PCA treatment can significantly increase the levels of these antioxidant enzymes. mdpi.com Other downstream targets of Nrf2 that are upregulated by PCA include heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase modifier subunit (GCLM). nih.govnih.gov This upregulation of antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage. nih.gov For example, research has shown that PCA can significantly improve the activity of antioxidant enzymes like catalase and superoxide dismutase through the activation of the Nrf2 signaling pathway. mdpi.com

Table 1: Effects of 3,4-Dihydroxybenzoic Acid on Nrf2 Activation and Downstream Gene Expression

| Cell Type | Concentration of 3,4-Dihydroxybenzoic Acid | Observed Effects | Reference |

| Murine Hepatoma Cells | 4.3 μM | Doubled quinone reductase activity | d-nb.info |

| Macrophage Cells | Not specified | Induced JNK-mediated phosphorylation of Nrf2, increasing glutathione peroxidase and glutathione reductase | mdpi.com |

| Not specified | Not specified | Upregulation of antioxidant enzymes (HO-1, SOD, CAT, GPx) | nih.gov |

| HaCaT Cells | Not specified | Improved activity of catalase and superoxide dismutase | mdpi.com |

Anti-inflammatory Properties and Molecular Pathways

3,4-Dihydroxybenzoic acid exhibits significant anti-inflammatory properties through its modulation of several key molecular pathways involved in the inflammatory response. nih.govscispace.com

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

Similar to its effect on COX-2, 3,4-dihydroxybenzoic acid has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov iNOS is an enzyme that produces large quantities of nitric oxide (NO), a key inflammatory mediator. nih.gov In LPS-stimulated RAW 264.7 murine macrophages, PCA was found to inhibit iNOS expression in a concentration-dependent manner. semanticscholar.org By downregulating iNOS expression, 3,4-dihydroxybenzoic acid effectively reduces the production of excess NO, thereby mitigating the inflammatory process. nih.govnchu.edu.tw

Regulation of Pro-inflammatory Cytokine Production

3,4-Dihydroxybenzoic acid has been found to regulate the production of several pro-inflammatory cytokines. semanticscholar.org Studies have consistently shown that PCA can decrease the expression and secretion of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com For example, in LPS-induced RAW 264.7 cells, PCA treatment led to a significant reduction in the levels of these cytokines. nih.gov Furthermore, in macrophage-like cells derived from vascular smooth muscle cells, PCA dose-dependently inhibited the expression of IL-1β, IL-6, and TNF-α. mdpi.com This regulation of pro-inflammatory cytokine production is a crucial aspect of its anti-inflammatory activity. rsc.org

Interference with NF-κB Activation Pathways

A central mechanism underlying the anti-inflammatory effects of 3,4-dihydroxybenzoic acid is its interference with the nuclear factor-kappa B (NF-κB) activation pathway. nih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for COX-2, iNOS, and various cytokines. preprints.org

PCA has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκB-α. nih.gov By stabilizing IκB-α, PCA effectively blocks the translocation of the p65 subunit of NF-κB into the nucleus. nih.govnih.gov Mechanistic studies have revealed that PCA can facilitate the exportin-1-mediated transport of nuclear NF-κB back into the cytoplasm, thereby reducing its transcriptional activity. mdpi.com Physiologically achievable doses of PCA (0.25–1 μM) have been shown to dose-dependently inhibit lipopolysaccharide-induced NF-κB activation. researchgate.net This inhibition of the NF-κB pathway is a key upstream event that leads to the downstream suppression of various inflammatory mediators. nih.govsemanticscholar.org

Table 2: Anti-inflammatory Effects of 3,4-Dihydroxybenzoic Acid

| Target | Cell/Animal Model | Key Findings | Reference |

| COX-2 Expression | LPS-activated RAW 264.7 macrophages | Markedly suppressed gene expression | nih.govnchu.edu.tw |

| iNOS Expression | LPS-stimulated RAW 264.7 murine macrophages | Inhibited expression in a concentration-dependent manner | nih.govsemanticscholar.org |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | LPS-induced RAW 264.7 cells | Significant reduction in cytokine levels | nih.gov |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Macrophage-like vascular smooth muscle cells | Dose-dependently inhibited expression | mdpi.com |

| NF-κB Activation | Lipopolysaccharide-induced models | Dose-dependently inhibited activation | researchgate.net |

| NF-κB Pathway | Not specified | Inhibited IκB-α degradation and p65 phosphorylation | nih.govnih.gov |

Anticancer and Chemopreventive Activities

3,4-Dihydroxybenzoic acid has demonstrated potential anticancer and chemopreventive properties in various studies. researchgate.netnih.gov Its mechanisms of action are multifaceted, involving the inhibition of cancer cell growth, induction of apoptosis, and interference with key signaling pathways involved in carcinogenesis. nih.govchemfaces.com

Recent reports have indicated that 3,4-dihydroxybenzoic acid is effective in inhibiting the growth of cancer cells in vitro. mdpi.com Furthermore, it has been shown to inhibit chemical carcinogenesis and exert pro-apoptotic and antiproliferative effects in different cancerous tissues. nih.gov The chemopreventive properties of PCA are attributed to its ability to block the initiation of tumorigenesis and suppress tumor promotion and progression. nih.gov

One of the proposed mechanisms for its anticancer activity is the inhibition of DNA topoisomerase II, an enzyme crucial for DNA replication in cancer cells. chemfaces.comchemfaces.com PCA has also been observed to induce programmed cell death (apoptosis) in cancer cells. nih.gov At lower concentrations, it can stimulate the intrinsic apoptosis pathway by upregulating p53, Bax, and caspase-9. mdpi.com

Moreover, PCA can interfere with signaling pathways that are often dysregulated in cancer. preprints.org It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and tumor progression. preprints.org By blocking NF-κB, PCA can downregulate the expression of genes involved in angiogenesis, cell migration, and anti-apoptotic signaling. preprints.org Additionally, PCA has been found to inhibit the 26S proteasome activity in vivo, which can affect key events in the initiation and promotion stages of carcinogenesis. preprints.org

Table 3: Anticancer and Chemopreventive Mechanisms of 3,4-Dihydroxybenzoic Acid

| Mechanism | Model/System | Observed Effect | Reference |

| Inhibition of Cancer Cell Growth | In vitro cancer cell lines | Effective inhibition of growth | mdpi.com |

| Inhibition of Chemical Carcinogenesis | Various cancerous tissues | Exerted proapoptotic and antiproliferative effects | nih.gov |

| Inhibition of DNA Topoisomerase II | Not specified | Inhibition of enzyme activity | chemfaces.comchemfaces.com |

| Induction of Apoptosis | Not specified | Upregulation of p53, Bax, and caspase-9 at lower concentrations | mdpi.com |

| Interference with NF-κB Pathway | Not specified | Inhibition of NF-κB activation | preprints.org |

| Inhibition of 26S Proteasome | In vivo | Inhibition of activity, affecting carcinogenesis | preprints.org |

Cell Viability and Proliferation Modulation in Malignant Cell Lines

3,4-Dihydroxybenzoic acid, also known as this compound (PCA), has demonstrated the ability to inhibit the growth and proliferation of various cancer cells. nih.govbiocrick.comturkjps.org This inhibitory effect is often dose- and time-dependent. nih.gov For instance, in human gastric adenocarcinoma (AGS) cells, PCA has been shown to significantly reduce cell viability as the concentration and duration of exposure increase. nih.govwiley.com Studies on other cancer cell lines, including breast, lung, liver, cervix, and prostate cancer, have reported similar findings of decreased cell proliferation and viability upon treatment with PCA. turkjps.org

In human ovarian cancer cell lines such as OVCAR-3, SKOV-3, and A2780, treatment with 3,4-dihydroxybenzoic acid resulted in a significant reduction in both cell viability and the ability to form colonies. researchgate.net Similarly, it has been shown to inhibit the growth of breast cancer cells. tandfonline.com The anti-proliferative effects of 3,4-dihydroxybenzoic acid are not limited to a single cancer type, suggesting a broader potential as a cancer-inhibiting agent. turkjps.org

| Cell Line | Effect of 3,4-Dihydroxybenzoic Acid | Reference |

| Human Gastric Adenocarcinoma (AGS) | Dose- and time-dependent inhibition of cell growth and viability. | nih.govwiley.com |

| Human Ovarian Cancer (OVCAR-3, SKOV-3, A2780) | Significantly reduced cell viability and colony formation. | researchgate.net |

| Human Promyelocytic Leukemia (HL-60) | Inhibition of cell survival dependent on concentration and exposure time. | nih.gov |

| Breast, Lung, Liver, Cervix, Prostate Cancer | Decreased cell proliferation and viability. | turkjps.org |

Induction of Apoptosis in Cancer Cells

3,4-Dihydroxybenzoic acid is known to induce apoptosis, or programmed cell death, in various cancer cells. nih.govwikipedia.org This process is characterized by distinct morphological and biochemical features, such as the formation of apoptotic bodies and an increase in the sub-G1 phase of the cell cycle, which indicates DNA fragmentation. nih.gov

A key mechanism through which 3,4-dihydroxybenzoic acid induces apoptosis is by activating a family of proteins called caspases. dergipark.org.tr In human gastric adenocarcinoma cells, treatment with this compound led to the cleavage of procaspases-8, -9, and -3, which signifies their activation. wiley.com The activation of caspase-3 has also been observed in other cancer cell models treated with 3,4-dihydroxybenzoic acid. tandfonline.com This caspase cascade is a central component of the apoptotic pathway, and its activation ultimately leads to the execution of cell death. dergipark.org.tr

The pro-apoptotic effects of 3,4-dihydroxybenzoic acid are also mediated by the activation of specific signaling pathways, particularly the JNK (c-Jun N-terminal kinase) and p38 mitogen-activated protein kinase (MAPK) pathways. nih.govbiocrick.com In human gastric adenocarcinoma cells, 3,4-dihydroxybenzoic acid was found to cause sustained phosphorylation and activation of JNK and p38 MAPK, while the ERK (extracellular signal-regulated kinase) survival pathway remained unaffected. nih.govwiley.com The activation of JNK and p38 is associated with stress-induced apoptosis. wiley.com This activation leads to the phosphorylation of downstream targets like c-Jun and ATF-2, further propagating the apoptotic signal. nih.govwiley.com

3,4-Dihydroxybenzoic acid influences the expression of key proteins that regulate apoptosis. nih.gov The tumor suppressor protein p53, which plays a crucial role in cell cycle regulation and apoptosis, is often upregulated. nih.gov In gastric cancer cells, treatment with 3,4-dihydroxybenzoic acid led to a time-dependent increase in phosphorylated p53. wiley.com

Furthermore, this compound modulates the balance of the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govnih.gov Studies have shown that 3,4-dihydroxybenzoic acid can decrease the expression of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. wiley.comresearchgate.netnih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, favoring the release of pro-apoptotic factors and subsequent cell death. wiley.com In human promyelocytic leukemia (HL-60) cells, 3,4-dihydroxybenzoic acid was found to decrease Bcl-2 expression. nih.gov Similarly, in ovarian cancer cells, it upregulated Bax and downregulated Bcl-2. researchgate.net

| Protein | Effect of 3,4-Dihydroxybenzoic Acid | Cell Line | Reference |

| p53 | Increased phosphorylation | Human Gastric Adenocarcinoma (AGS) | wiley.com |

| Bax | Upregulated expression, increased mitochondrial translocation | Human Gastric Adenocarcinoma (AGS), Ovarian Cancer | wiley.comresearchgate.net |

| Bcl-2 | Decreased expression | Human Gastric Adenocarcinoma (AGS), Human Promyelocytic Leukemia (HL-60), Ovarian Cancer | wiley.comresearchgate.netnih.gov |

The Fas/FasL system is a death receptor pathway that can trigger apoptosis. wiley.com Research indicates that 3,4-dihydroxybenzoic acid can induce apoptosis through this pathway. biocrick.comwiley.com In human gastric adenocarcinoma cells, treatment with 3,4-dihydroxybenzoic acid increased the expression of Fas and Fas ligand (FasL). nih.govwiley.com The involvement of this pathway was further confirmed by using a Fas-blocking antibody, which was shown to inhibit the cleavage of procaspases induced by 3,4-dihydroxybenzoic acid. wiley.com This suggests that the activation of the JNK/p38 MAPK pathway by 3,4-dihydroxybenzoic acid can lead to the upregulation of Fas/FasL, which in turn activates the caspase cascade to induce apoptosis. nih.govwiley.com

Anti-tumor Growth Effects in In Vivo Models

In addition to its effects in cell culture, 3,4-dihydroxybenzoic acid has demonstrated anti-tumor activity in animal models. nih.govbiocrick.com While the primary focus of many studies has been on in vitro mechanisms, the observed anti-proliferative and pro-apoptotic effects translate to a reduction in tumor growth in vivo. nih.gov For example, it has been shown to inhibit the metastasis of B16/F10 melanoma cells to the liver in mice. nih.gov These in vivo studies provide further evidence for the potential of 3,4-dihydroxybenzoic acid as a cancer-fighting agent. nih.gov

Inhibition of DNA Topoisomerase II Activity

3,4-Dihydroxybenzoic acid (3,4-DHBA), also known as this compound (PCA), has been identified as an inhibitor of DNA topoisomerase II. nih.govchemfaces.com In studies using Chinese hamster V79 cells, 3,4-DHBA demonstrated a concentration-dependent inhibition of topoisomerase II activity, while not affecting topoisomerase I. nih.gov This inhibitory action was associated with a dose-dependent reduction in DNA double-strand breaks. nih.gov

Further research on low molecular weight polyphenolics isolated from the medicinal mushroom Inonotus obliquus confirmed that 3,4-dihydroxybenzoic acid was among the compounds that inhibited human topoisomerase II activity. spandidos-publications.com The suppressive effect of these compounds on the growth of human colon HCT116 carcinoma cells was found to correlate with their ability to inhibit topoisomerase II, suggesting that the anti-proliferative effects are linked to this enzymatic inhibition. spandidos-publications.comnih.gov This positions 3,4-DHBA as a non-toxic inhibitor of DNA topoisomerase II. nih.gov

Table 1: Effect of 3,4-Dihydroxybenzoic Acid on DNA Topoisomerase II

| Cell Line/System | Observed Effect | Related Findings | Citation |

|---|---|---|---|

| Chinese hamster V79 cells | Concentration-dependent inhibition of topoisomerase II | Did not inhibit topoisomerase I; dose-dependent decrease in DNA double-strand breaks. | nih.gov |

| Human Topoisomerase II (in vitro) | Inhibited enzyme activity | Part of a group of polyphenols from Inonotus obliquus showing this effect. | spandidos-publications.com |

| Human colon HCT116 carcinoma cells | Suppression of cell proliferation | Correlated with topoisomerase II inhibition. | spandidos-publications.com |

Neuroprotective Effects and Associated Mechanisms

3,4-Dihydroxybenzoic acid exhibits significant neuroprotective properties through various mechanisms. chemfaces.comchemfaces.com

Prevention of Amyloid Beta Protein (Aβ)-Induced Neurotoxicity

Research has demonstrated the protective effect of 3,4-dihydroxybenzoic acid against neurotoxicity induced by the amyloid-beta (Aβ) peptide (25-35) in cultured rat cortical neurons. nih.gov The compound has been shown to inhibit the aggregation of Aβ and destabilize preformed fibrils, which are key pathological events in Alzheimer's disease. acs.orgnih.govmedchemexpress.com Studies have shown that 3,4-DHBA can block the oligomerization and fibrillization of Aβ, thereby blocking its neurotoxic effects. nih.gov

In cultured rat cortical neurons, 3,4-DHBA at concentrations of 1 and 10 microM concentration-dependently inhibited neuronal apoptotic death induced by 10 microM of Aβ (25-35). chemfaces.comnih.gov Furthermore, it has been found to reduce Aβ deposition in the hippocampus and cerebral cortex of mouse models. mdpi.com This anti-amyloidogenic activity is a crucial aspect of its neuroprotective potential. mdpi.com

Modulation of Intracellular Calcium Homeostasis

3,4-Dihydroxybenzoic acid has been shown to prevent the elevation of cytosolic Ca²⁺ concentration induced by Aβ (25-35) in cultured rat cortical neurons. chemfaces.comnih.gov This effect is significant as disruptions in calcium homeostasis are a critical factor in neuronal cell damage. Studies have indicated that 3,4-DHBA can inhibit the increase in intracellular Ca²⁺ concentration, thereby contributing to its neuroprotective effects. chemfaces.commdpi.com In platelets, it has also been observed to decrease the intracellular Ca²⁺ concentration in response to hydrogen peroxide. nih.gov

Inhibition of Glutamate (B1630785) Release

A key mechanism of the neuroprotective action of 3,4-dihydroxybenzoic acid is its ability to inhibit glutamate release. chemfaces.comchemfaces.comnih.gov In studies with cultured rat cortical neurons, it was found that 3,4-DHBA inhibited the release of glutamate into the medium that was induced by Aβ (25-35). nih.gov By reducing excessive glutamate in the synaptic cleft, it helps to mitigate the excitotoxicity of neuronal cells. mdpi.com This action is believed to be a consequence of its ability to interfere with the increase of intracellular calcium. chemfaces.comchemfaces.comnih.gov

Attenuation of Caspase-3 Activity in Neuronal Cells

3,4-Dihydroxybenzoic acid has been found to inhibit the activation of caspase-3, a key enzyme in the apoptotic cascade. chemfaces.comchemfaces.comnih.gov In cultured rat cortical neurons exposed to Aβ (25-35), 3,4-DHBA was shown to inhibit the activation of caspase-3. nih.gov This inhibition of caspase-3 activity is a downstream effect of its ability to prevent the increase in intracellular calcium and reduce reactive oxygen species generation. chemfaces.comnih.gov Further studies have shown that it can also inhibit the activation of caspase-9. nih.gov By reducing the activation of these caspases, 3,4-DHBA helps to prevent neuronal apoptosis. nih.gov

Table 2: Neuroprotective Mechanisms of 3,4-Dihydroxybenzoic Acid

| Mechanism | Model System | Key Findings | Citation |

|---|---|---|---|

| Prevention of Aβ-Induced Neurotoxicity | Cultured rat cortical neurons | Inhibited Aβ (25-35)-induced neuronal apoptotic death. | nih.gov |

| Blocks Aβ oligomerization and fibrillization. | nih.gov | ||

| Modulation of Calcium Homeostasis | Cultured rat cortical neurons | Inhibited Aβ (25-35)-induced elevation of cytosolic Ca²⁺. | nih.gov |

| Platelets | Decreased H₂O₂-induced intracellular Ca²⁺ concentration. | nih.gov | |

| Inhibition of Glutamate Release | Cultured rat cortical neurons | Inhibited Aβ (25-35)-induced glutamate release. | nih.gov |

| Attenuation of Caspase-3 Activity | Cultured rat cortical neurons | Inhibited Aβ (25-35)-induced caspase-3 activation. | nih.gov |

| Cultured neural stem cells | Decreased elevated caspase-3 activity. | nih.gov |

Protection against Neurotoxicity by Heavy Metals

Studies have indicated that 3,4-dihydroxybenzoic acid can offer protection against neurotoxicity induced by heavy metals like lead and cadmium. nih.govnih.gov In rats exposed to lead, treatment with 3,4-DHBA was found to reduce the lead content in the brain and other organs. nih.gov It also mitigated lead-induced cognitive impairment by increasing the activity of antioxidant enzymes and decreasing levels of malondialdehyde in the brain. nih.gov Similarly, in cadmium-induced neurotoxicity models, pre-treatment with 3,4-DHBA significantly reduced cadmium concentrations and prevented oxidative stress in cortical tissue. nih.gov

Antimicrobial Spectrum and Mode of Action

Antibacterial Activity

3,4-Dihydroxybenzoic acid (this compound, PCA) has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. sid.irresearchgate.net Its effectiveness is attributed to several mechanisms, primarily involving the disruption of bacterial cell membranes and subsequent interference with cellular processes. mdpi.commdpi.com

The antibacterial action of PCA is linked to its ability to increase the permeability of the cell membrane. mdpi.com This disruption can lead to the leakage of essential intracellular components, such as nucleotides, and acidification of the cytoplasm, ultimately resulting in cell death. acs.orgmdpi.com The lipophilicity of the molecule, determined by its chemical structure, influences its affinity for the bacterial cell membrane. nih.gov Studies have shown that the position of the hydroxyl groups on the benzene (B151609) ring is critical to its antibacterial efficacy. nih.gov

Research has indicated that PCA can inhibit the growth of various pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, Listeria monocytogenes, and Pseudomonas aeruginosa. mdpi.commdpi.com The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a substance that prevents visible growth of a bacterium, have been determined for PCA against several bacterial species. For instance, in one study, the MIC values of 3,4-dihydroxybenzoic acid ranged from 8 to 64 µg/mL against four Gram-positive and six Gram-negative bacteria. sid.irresearchgate.net Another study reported a MIC of 0.1563 µg/mL against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. researchgate.net

Furthermore, PCA has been observed to inhibit biofilm formation, a process where bacteria adhere to a surface and form a protective matrix. mdpi.comnih.gov It has also been shown to downregulate the expression of genes associated with quorum sensing, a system of communication between bacterial cells that coordinates group behaviors. nih.gov Some studies have also explored the synergistic effects of PCA with conventional antibiotics, suggesting it may enhance their efficacy against resistant pathogens. mdpi.com

The antibacterial mechanism of PCA can also involve the inhibition of key bacterial enzymes. acs.org For example, it has been found to inhibit the activity of FtsZ, a protein crucial for bacterial cell division, by causing the depolymerization of its protofilaments. mdpi.com

Table 1: Minimum Inhibitory Concentration (MIC) of 3,4-Dihydroxybenzoic Acid Against Various Bacteria

| Bacteria | MIC (µg/mL) | Reference |

| Gram-positive bacteria (unspecified) | 8 - 32 | sid.ir |

| Gram-negative bacteria (unspecified) | 16 - 64 | sid.ir |

| Escherichia coli | 0.1563 | researchgate.net |

| Staphylococcus aureus | 0.1563 | researchgate.net |

| Pseudomonas aeruginosa | 0.1563 | researchgate.net |

| Bacillus subtilis | 0.3125 | researchgate.net |

| Escherichia coli O157 | 1000 | nih.gov |

| Xanthomonas citri subsp. citri | >100 | mdpi.com |

Antifungal Properties

3,4-Dihydroxybenzoic acid has also been noted for its antifungal capabilities. Research indicates its effectiveness against various fungal species, including Candida albicans, Aspergillus flavus, and Aspergillus niger. researchgate.net The mechanisms underlying its antifungal action are believed to be similar to its antibacterial effects, primarily involving the disruption of the fungal cell membrane and interference with essential cellular functions. mdpi.com The presence of hydroxyl groups on the benzene ring is thought to play a crucial role in its ability to interact with and damage the fungal cell structure. mdpi.com

One study reported the minimum inhibitory concentration (MIC) of an ethyl acetate (B1210297) extract containing 3,4-dihydroxybenzoic acid to be 16 μg/mL against Aspergillus flavus and 32 μg/mL against Candida albicans and Aspergillus niger. researchgate.net Another study investigated the synergistic effect of PCA with common antifungal drugs, suggesting its potential to enhance the efficacy of these agents against pathogenic fungi. mdpi.com

Table 2: Antifungal Activity of an Ethyl Acetate Extract Containing 3,4-Dihydroxybenzoic Acid

| Fungal Species | MIC (µg/mL) | Reference |

| Aspergillus flavus | 16 | researchgate.net |

| Candida albicans | 32 | researchgate.net |

| Aspergillus niger | 32 | researchgate.net |

Nematicidal Activity against Plant-Parasitic Nematodes

3,4-Dihydroxybenzoic acid has demonstrated significant nematicidal activity against plant-parasitic nematodes, particularly the root-knot nematode Meloidogyne incognita. nih.govmdpi.com This compound has been shown to be effective in both inhibiting the hatching of nematode eggs and causing mortality in the second-stage juveniles (J2). nih.gov

In one study, 3,4-dihydroxybenzoic acid purified from the bark of Terminalia nigrovenulosa exhibited dose-dependent nematicidal effects. nih.gov At a concentration of 1.0 mg/ml, it resulted in 94.2% mortality of J2s after 12 hours of incubation and 85.0% inhibition of egg hatching after three days. nih.gov The compound also caused visible changes in the shape of the nematode eggs. nih.gov The nematicidal action is thought to be related to the disruption of the nematode's physiology, potentially leading to paralysis and death. nih.gov

The presence of hydroxyl groups on the benzene ring appears to be a critical factor for its nematicidal properties. mdpi.com Research has shown that various hydroxylated benzoic acid derivatives exhibit activity against nematodes. mdpi.com

Table 3: Nematicidal Activity of 3,4-Dihydroxybenzoic Acid against Meloidogyne incognita

| Concentration (mg/ml) | J2 Mortality (%) after 12h | Egg Hatch Inhibition (%) after 3 days | Reference |

| 0.125 | 33.3 | 33.3 | nih.gov |

| 0.25 | 47.5 | 65.0 | nih.gov |

| 0.5 | 72.5 | 76.7 | nih.gov |

| 1.0 | 94.2 | 85.0 | nih.gov |

Antiviral Activity

3,4-Dihydroxybenzoic acid has been reported to possess antiviral properties. scientificlabs.comsigmaaldrich.com Research has shown its ability to inhibit the replication of certain viruses. nmppdb.com.ng One study highlighted its activity against a virulent H9N2 avian influenza virus in a mouse model. scientificlabs.comsigmaaldrich.com Another study demonstrated that it could effectively inhibit the replication of herpes simplex virus type 2. nmppdb.com.ng

The antiviral mechanism of 3,4-dihydroxybenzoic acid is believed to be linked to its chemical structure, specifically the o-dihydroxybenzene backbone. nih.gov This structural feature is considered critical for its ability to interfere with viral processes. nih.gov In the case of the severe fever with thrombocytopenia syndrome virus (SFTSV), it was found that compounds with this backbone, including 3,4-dihydroxybenzoic acid, could dose-dependently inhibit viral infection, although it was noted to be less effective or more toxic than caffeic acid. nih.gov The proposed mechanism of action for related compounds against SFTSV is the inhibition of virus attachment to host cells. nih.gov

Other Pharmacological Activities of Research Interest

Anti-diabetic Potential

3,4-Dihydroxybenzoic acid has shown promising anti-diabetic potential in several studies. nih.govnih.gov Research has indicated that it can exert an antihyperglycemic effect, helping to lower blood glucose levels. nih.govresearchgate.net

In a study using streptozotocin (B1681764) (STZ)-induced diabetic rats, oral administration of 3,4-dihydroxybenzoic acid for 45 days led to a significant decrease in plasma glucose and glycosylated hemoglobin (HbA1c) levels, while increasing plasma insulin (B600854). nih.gov The study found that a dose of 100 mg/kg body weight was particularly effective, with results comparable to the anti-diabetic drug glibenclamide. nih.gov

The proposed mechanisms for its anti-diabetic action include the restoration of carbohydrate-metabolizing enzymes. nih.gov In diabetic rats, the activities of gluconeogenic enzymes (glucose-6-phosphatase and fructose-1,6-bisphosphatase) were increased, while the activity of the glycolytic enzyme glucokinase was decreased. nih.gov Treatment with 3,4-dihydroxybenzoic acid helped to normalize the activities of these enzymes. nih.gov Furthermore, it has been suggested that 3,4-dihydroxybenzoic acid may exert an insulin-like activity. nih.gov

Table 4: Effect of 3,4-Dihydroxybenzoic Acid on Biochemical Parameters in STZ-Induced Diabetic Rats

| Treatment Group | Plasma Glucose | Glycosylated Hemoglobin (HbA1c) | Plasma Insulin | Reference |

| Diabetic Control | Increased | Increased | Decreased | nih.gov |

| PCA (100 mg/kg) | Decreased | Decreased | Increased | nih.gov |

Anti-atherosclerotic Effects

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries. Research indicates that 3,4-Dihydroxybenzoic acid possesses anti-atherosclerotic properties, largely attributed to its anti-inflammatory and antioxidant capabilities. nih.govd-nb.info

Studies have demonstrated that PCA can inhibit the development of atherosclerosis and reduce the inflammatory burden within atherosclerotic plaques. d-nb.info One of the key mechanisms is its effect on macrophages, which play a crucial role in plaque formation. In animal models using apolipoprotein E-deficient (ApoE−/−) mice, a model for studying atherosclerosis, PCA has been shown to attenuate inflammation. d-nb.info Furthermore, investigations suggest that the atheroprotective effect of PCA may be achieved independently of modulating LDL cholesterol levels. d-nb.info The activation of the Nrf2 signaling pathway by PCA is another proposed mechanism, which leads to an increase in the expression of antioxidant enzymes, thereby decreasing oxidative stress and generalized inflammation associated with atherosclerosis. d-nb.info

Table 1: Research Findings on the Anti-atherosclerotic Effects of 3,4-Dihydroxybenzoic Acid

| Experimental Model | Key Findings | Proposed Mechanism of Action |

|---|---|---|

| Apolipoprotein E-deficient (ApoE−/−) mice | Attenuated inflammation in macrophage-like vascular smooth muscle cells. | Anti-inflammatory effects. d-nb.info |

| General Cardiovascular Studies | Decreased oxidative stress and generalized inflammation. | Activation of the Nrf2 signaling pathway, leading to increased antioxidant enzyme expression. d-nb.info |

Hepatoprotective Investigations

The liver-protective, or hepatoprotective, effects of 3,4-Dihydroxybenzoic acid have been investigated in various models of liver injury. researchgate.netresearchgate.netnih.govjddtonline.info These studies highlight its potential to shield the liver from damage induced by toxins and metabolic conditions through antioxidant and anti-inflammatory pathways. researchgate.netnih.gov

In a study on type 2 diabetes-induced liver injury in rats, PCA administration was found to mitigate insulin resistance, lipid accumulation, oxidative stress, and inflammation in liver tissues. nih.govtandfonline.com This was evidenced by the downregulation of serum liver enzymes such as aspartate aminotransferase (AST), alanine (B10760859) aminotransferase (ALT), and alkaline phosphatase (ALP). nih.gov Similarly, in research on acetaminophen-induced liver toxicity in mice, pretreatment with PCA led to a decrease in elevated AST and ALT levels, reduced lipid peroxidation (measured by malondialdehyde levels), and attenuated histological damage to the liver. researchgate.net Other studies have shown PCA to be effective against liver damage caused by chemicals like carbon tetrachloride and thioacetamide, where it helped to decrease liver enzymes and improve antioxidant status. researchgate.netjddtonline.info The protective mechanism in these cases often involves the regulation of signaling pathways like NF-κB and Wnt1/β-catenin. nih.gov

Table 2: Summary of Hepatoprotective Investigations of 3,4-Dihydroxybenzoic Acid

| Model of Liver Injury | Key Biomarkers Measured | Observed Protective Effects |

|---|---|---|

| Type 2 Diabetes-Induced Injury (Rats) | ALT, AST, ALP, Cholesterol, Triglycerides, Inflammatory Markers (TNF-α, IL-6) | Reduced levels of liver enzymes and lipids; mitigated oxidative stress and inflammation. nih.govtandfonline.com |

| Acetaminophen-Induced Toxicity (Mice) | ALT, AST, Malondialdehyde (MDA), Antioxidant Enzymes (GPX, SOD, CAT) | Decreased elevated liver enzymes and MDA; attenuated histological damage. researchgate.net |

| Carbon Tetrachloride (CCl₄)-Induced Hepatotoxicity (Rats) | SGOT, SGPT, Total Protein, Bilirubin | Decreased levels of liver function markers. jddtonline.info |

| Thioacetamide (TAA)-Induced Liver Fibrosis (Mice) | p-Smad2, p-ERK, c-Jun | Mitigated liver damage and fibrosis through regulation of the TGF-β signaling pathway. researchgate.net |

Nephroprotective Investigations

The kidneys are another major organ system where 3,4-Dihydroxybenzoic acid has demonstrated protective effects. ncats.ioxiahepublishing.com Its nephroprotective activities have been noted in the context of both metabolic diseases like diabetic nephropathy and drug-induced kidney damage. mdpi.comspringermedizin.deresearchgate.net

In models of diabetic nephropathy, PCA has been shown to counter the effects of high glucose on kidney cells. mdpi.com Specifically, it inhibits the proliferation of human mesangial cells and reduces oxidative stress, which are key events in the progression of kidney damage in diabetes. mdpi.com PCA also ameliorates the accumulation of extracellular matrix, a hallmark of diabetic nephropathy. mdpi.com Furthermore, studies on drug-induced nephrotoxicity have shown promising results. For instance, in gentamicin-induced kidney injury in rats, PCA prevented lipid peroxidation and protein oxidation, increased levels of the antioxidant glutathione, and prevented tissue necrosis and glomerular atrophy. springermedizin.de It has also shown protective effects in lipopolysaccharide (LPS)-induced acute kidney injury by downregulating inflammatory pathways such as TLR4-mediated NF-κB and MAPK signaling. researchgate.netnih.gov PCA has also been identified as a protective agent against cadmium-induced kidney toxicity. xiahepublishing.com

Table 3: Summary of Nephroprotective Investigations of 3,4-Dihydroxybenzoic Acid

| Model of Kidney Injury | Key Cellular/Molecular Targets | Observed Protective Effects |

|---|---|---|

| Diabetic Nephropathy (DN) | Human Mesangial Cells, Extracellular Matrix | Inhibited high glucose-induced cell proliferation and oxidative stress; ameliorated extracellular matrix accumulation. mdpi.com |

| Gentamicin-Induced Nephrotoxicity (Rats) | Lipid Peroxidation, Protein Oxidation, Glutathione (GSH), 8-OHdG, Kim-1 | Prevented oxidative damage; preserved antioxidant levels; reduced tubular necrosis and glomerular atrophy. springermedizin.de |

| Lipopolysaccharide (LPS)-Induced Acute Kidney Injury (Mice) | TLR4, IKBKB/NF-κB, MAPK/Erk Signaling Pathways | Reduced inflammatory and oxidative responses; restored normal histological features. researchgate.netnih.gov |

| Cadmium-Induced Toxicity (Rats) | General markers of nephrotoxicity. | Acted as a protective agent against cadmium-induced kidney damage. xiahepublishing.com |

Biosynthesis and Metabolic Pathways of 3,4 Dihydroxybenzoic Acid

Biosynthesis in Plants and Microorganisms

The synthesis of 3,4-dihydroxybenzoic acid is a well-documented process in a variety of organisms, including bacteria, fungi, and plants. chemcess.com This pathway allows for the conversion of simple carbohydrate precursors into a range of aromatic molecules.

Role in the Shikimate Pathway

The shikimate pathway is a seven-step metabolic route that converts phosphoenolpyruvate (B93156) and erythrose-4-phosphate, intermediates of glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, into chorismate. nih.govmdpi.com One of the key intermediates in this pathway is 3-dehydroshikimic acid (DHS). nih.govmdpi.com DHS serves as a critical branch point, where it can either continue down the main pathway towards the synthesis of aromatic amino acids or be diverted for the production of other compounds, including 3,4-dihydroxybenzoic acid. mdpi.comnih.gov This diversion is a key strategy employed by various organisms to produce a diverse array of secondary metabolites. nih.gov In some bacteria, such as Bacillus anthracis, 3,4-dihydroxybenzoic acid is a crucial component of siderophores like petrobactin, which are essential for iron acquisition. nih.gov

Enzymatic Synthesis from 3-Dehydroshikimic Acid (DHS)

The direct conversion of DHS to 3,4-dihydroxybenzoic acid is catalyzed by the enzyme 3-dehydroshikimate dehydratase (DSD). mdpi.comtandfonline.com This enzymatic step represents an efficient route for the production of 3,4-dihydroxybenzoic acid from a central metabolic intermediate. mdpi.com

Several DSD enzymes have been identified and characterized from various microorganisms. These enzymes can be broadly categorized based on their structure and origin. biorxiv.orgplos.orgnih.gov

AsbF : Found in Bacillus species, AsbF is involved in the biosynthesis of the siderophore petrobactin. mdpi.complos.orgnih.gov It is a well-studied DSD and is known for its high affinity for its substrate, DHS. mdpi.comnih.gov However, it is also subject to significant product inhibition by 3,4-dihydroxybenzoic acid. mdpi.comnih.gov

QsuB : This DSD from Corynebacterium glutamicum is a two-domain enzyme. biorxiv.orgplos.orgresearchgate.net The N-terminal domain possesses the dehydratase activity, while the function of the C-terminal domain is thought to be important for structural stability. researchgate.net QsuB exhibits a lower affinity for DHS compared to AsbF but is less susceptible to product inhibition. mdpi.comnih.gov

QuiC1 : Identified in Pseudomonas putida, QuiC1 is structurally similar to QsuB, also featuring two domains. biorxiv.orgplos.orgnih.gov Its N-terminal domain is responsible for the dehydration of DHS. biorxiv.orgplos.org

The kinetic properties of these enzymes vary, which is a crucial consideration for their application in microbial production strategies. mdpi.comnih.gov

| Enzyme | Organism | Km for DHS (mM) | kcat (s-1) | Product Inhibition (IC50 by 3,4-DHBA, mM) |

| AsbF | Bacillus thuringiensis | ~0.04 | ~1 | ~0.08 |

| QsuB | Corynebacterium glutamicum | ~1 | ~61 | ~0.35 |

| Qa-4 | Neurospora crassa | ~0.6 | ~220 | ~0.64 |

Table 1: Comparison of kinetic properties of different Dehydroshikimate Dehydratases (DSDs). Data compiled from mdpi.comnih.gov.

The catalytic activity of DSD enzymes often depends on the presence of divalent metal ions. For instance, the DSD from Gluconobacter oxydans does not have a critical requirement for cofactors. tandfonline.comnih.gov However, the activity of QsuB from Corynebacterium glutamicum is enhanced by several divalent cations. biorxiv.orgplos.org Studies have shown that Co²⁺ provides the maximal activity, followed by Mg²⁺, Mn²⁺, and Ca²⁺. biorxiv.orgplos.org The presence of these metal ions is crucial for the enzyme's catalytic function. plos.org

Microbial Production Strategies from Glucose and Aromatic Compounds

Metabolic engineering has enabled the development of microbial cell factories for the efficient production of 3,4-dihydroxybenzoic acid from renewable feedstocks like glucose and various aromatic compounds. plos.orgnih.govcncb.ac.cn

Several microorganisms have been successfully engineered to overproduce 3,4-dihydroxybenzoic acid.

Escherichia coli : As a well-characterized model organism, E. coli has been a popular choice for metabolic engineering. Strategies to enhance production include overexpressing key enzymes in the shikimate pathway and the DSD enzyme, as well as knocking out competing pathways. plos.orgfrontiersin.orgnih.gov For instance, inactivating the gene aroE, which encodes shikimate dehydrogenase, leads to the accumulation of DHS, the precursor for 3,4-dihydroxybenzoic acid. mdpi.complos.org Different DSDs, such as QsuB and Qa-4, have been expressed in E. coli, with varying levels of success in 3,4-dihydroxybenzoic acid accumulation. mdpi.com One engineered E. coli strain, PCA05, achieved a high titer of 46.65 g/L of 3,4-dihydroxybenzoic acid in a fed-batch fermentation process. nih.gov Another approach in E. coli involves an artificial pathway using chorismate pyruvate-lyase and 4-hydroxybenzoate (B8730719) 3-hydroxylase to produce 3,4-dihydroxybenzoic acid from chorismate. nih.gov

Aspergillus niger : This filamentous fungus is another promising host for producing 3,4-dihydroxybenzoic acid. cncb.ac.cnasm.orgnih.gov A. niger can naturally produce this compound as an intermediate in the benzoic acid metabolic pathway. cncb.ac.cnasm.orgnih.gov Engineering strategies in this organism have focused on deleting genes responsible for the degradation of 3,4-dihydroxybenzoic acid, thereby leading to its accumulation. asm.orgnih.gov This has enabled the production of 3,4-dihydroxybenzoic acid from a range of plant-derived aromatic compounds. asm.orgnih.gov

Corynebacterium glutamicum : This bacterium is a well-established industrial microorganism used for amino acid production. nih.govnih.govresearchgate.net It naturally possesses a pathway to assimilate shikimate and quinate, which involves the conversion of DHS to 3,4-dihydroxybenzoic acid by the QsuB enzyme. nih.gov By engineering both this native pathway and a heterologous pathway from chorismate, researchers have achieved significant production levels. nih.gov One engineered strain of C. glutamicum reached a remarkable productivity of 82.7 g/L of 3,4-dihydroxybenzoic acid from glucose. nih.gov Another strategy in C. glutamicum involved expressing a chorismate-pyruvate lyase from E. coli to direct the carbon flow from chorismate towards 3,4-dihydroxybenzoic acid production. nih.govresearchgate.net

| Microorganism | Production Strategy | Achieved Titer (g/L) |

| Escherichia coli | Fed-batch fermentation with engineered strain PCA05 | 46.65 |

| Corynebacterium glutamicum | Simultaneous engineering of native and heterologous pathways | 82.7 |

| Corynebacterium glutamicum | Expression of chorismate-pyruvate lyase | 1.14 |

Table 2: Examples of 3,4-Dihydroxybenzoic Acid Production in Engineered Microorganisms. Data compiled from nih.govnih.govresearchgate.net.

Mammalian Metabolism and Biotransformation

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), undergoes significant metabolic processing in mammals. This includes its formation from the breakdown of complex dietary polyphenols by the gut microbiota, its subsequent conjugation into forms such as sulfates, and its role as a catabolic product of the neurotransmitter epinephrine (B1671497).

Formation as a Metabolite from Polyphenol Degradation by Intestinal Microbiota

3,4-Dihydroxybenzoic acid is a prominent metabolite derived from the degradation of a wide array of dietary polyphenols by the intestinal microbiota. researchgate.netnih.gov Many complex polyphenols, which are poorly absorbed in their original forms, are broken down by gut bacteria into simpler, more bioavailable phenolic acids like PCA. researchgate.net

The gut microbiota possesses a diverse enzymatic capacity to catabolize the core structures of various polyphenol classes, leading to the formation of PCA. nih.gov For instance, flavonoids such as quercetin (B1663063), catechins, and anthocyanins are well-documented precursors. mdpi.comugent.benih.gov The catabolism of the flavonol quercetin by gut bacteria can yield 3,4-dihydroxybenzoic acid as a primary metabolite. nih.gov Similarly, cyanidin (B77932) glucosides, a type of anthocyanin, are largely converted to 3,4-dihydroxybenzoic acid in the human large intestine, which is then absorbed into the bloodstream. mdpi.com It has been estimated that 3,4-dihydroxybenzoic acid represents a significant portion of the ingested cyanidin glucoside found in plasma. mdpi.com

The specific bacterial species involved in these transformations include Eubacterium ramulus and Clostridium saccharogumia, which can convert cyanidin 3-glucoside into 3,4-dihydroxybenzoic acid. mdpi.com The degradation process often involves the cleavage of the C-ring of the flavonoid structure, releasing the B-ring as 3,4-dihydroxybenzoic acid. nih.gov

Table 1: Examples of Dietary Polyphenols Metabolized to 3,4-Dihydroxybenzoic Acid by Gut Microbiota

| Precursor Polyphenol Class | Specific Example(s) | Reference(s) |

|---|---|---|

| Flavonols | Quercetin | nih.govmdpi.comugent.be |

| Flavan-3-ols | Catechins, Procyanidins | ugent.beoup.com |

| Anthocyanins | Cyanidin glucosides, Cyanidin | mdpi.comnih.govmdpi.com |

| Phenolic Acids | Caffeic acid | ugent.be |

Formation of Conjugates (e.g., Sulfates)

Once formed and absorbed, 3,4-dihydroxybenzoic acid is subject to further biotransformation in the body, primarily through phase II conjugation reactions. researchgate.net These reactions increase the water solubility of the compound, facilitating its excretion. One of the major conjugation pathways is sulfation, resulting in the formation of 3,4-dihydroxybenzoic acid sulfates. researchgate.netnih.gov

Research has identified two primary monosulfate conjugates: PCA-3-sulfate and PCA-4-sulfate. researchgate.netnih.gov These sulfated metabolites are found circulating in the blood and are considered to be among the main forms of dietary polyphenols present in the human body. researchgate.net The sulfation process is catalyzed by sulfotransferase enzymes. hmdb.ca Studies using rat liver preparations have shown that both the 3-hydroxy and 4-hydroxy groups of 3,4-dihydroxybenzoic acid can be sulfated. portlandpress.com It has been observed that O-sulphation is a significant metabolic route and that it can influence further metabolism; for instance, O-sulphation prevents subsequent O-methylation. portlandpress.com

Role as a Catabolite of Epinephrine

In addition to its origin from dietary polyphenols, 3,4-dihydroxybenzoic acid is also an endogenous catabolite of the hormone and neurotransmitter epinephrine (also known as adrenaline). chemicalland21.comsigmaaldrich.comscientificlabs.co.uk The metabolic breakdown of epinephrine involves a series of enzymatic reactions that lead to the formation of various smaller molecules, including 3,4-dihydroxybenzoic acid.

Studies on the metabolism of radiolabeled adrenaline in horses have identified 3,4-dihydroxybenzoic acid as one of the urinary metabolites. tandfonline.comresearchgate.net In one study, it accounted for 5% of the excreted radioactivity in one of the subjects. tandfonline.comresearchgate.net The pathway involves several steps, potentially including the formation of 3,4-dihydroxymandelic acid, which can then be further metabolized. researchgate.net The enzyme catechol-O-methyltransferase (COMT), which is found in the liver and other tissues, plays a role in the metabolism of catecholamines like epinephrine and can also act on 3,4-dihydroxybenzoic acid, leading to its O-methylation. nih.gov

Degradation Pathways of 3,4 Dihydroxybenzoic Acid

Microbial Degradation Mechanisms

3,4-Dihydroxybenzoic acid, also known as protocatechuic acid (PCA), is a key intermediate in the microbial breakdown of various aromatic compounds derived from lignin (B12514952) and other plant sources. nih.govasm.orgnih.govplos.org Microorganisms have evolved diverse and sophisticated pathways to metabolize this compound, funneling it into central metabolic routes. These degradation processes are crucial for carbon cycling in the environment and have significant potential for bioremediation applications. nih.govnih.gov The degradation of 3,4-dihydroxybenzoic acid can proceed through both aerobic and anaerobic mechanisms, each involving distinct enzymatic reactions and pathways.

Aerobic Degradation Pathways

Under aerobic conditions, the primary strategies for the degradation of 3,4-dihydroxybenzoic acid involve the enzymatic cleavage of the aromatic ring by dioxygenases. This initial ring-opening step is a critical commitment in the catabolism of the compound, leading to the formation of aliphatic intermediates that can be further processed by central metabolic pathways. researchgate.netfao.org Several distinct aerobic pathways have been identified in various microorganisms.

The β-ketoadipate pathway is a widely distributed and highly conserved convergent pathway for the aerobic degradation of aromatic compounds in soil bacteria and fungi. nih.govannualreviews.org In this pathway, 3,4-dihydroxybenzoic acid is a central intermediate. plos.organnualreviews.org